molecular formula C28H54N4 B12526741 4-N,6-N-didodecylpyrimidine-4,6-diamine

4-N,6-N-didodecylpyrimidine-4,6-diamine

Cat. No.: B12526741
M. Wt: 446.8 g/mol
InChI Key: UQJRDRLJXLQSCC-UHFFFAOYSA-N
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Description

4-N,6-N-didodecylpyrimidine-4,6-diamine is a synthetic pyrimidine derivative characterized by two dodecyl (C₁₂) alkyl chains attached to the nitrogen atoms at positions 4 and 6 of the pyrimidine ring. The long alkyl chains in 4-N,6-N-didodecylpyrimidine-4,6-diamine likely enhance lipid bilayer penetration, making it a candidate for membrane-targeted therapeutics or surfactants.

Properties

Molecular Formula

C28H54N4

Molecular Weight

446.8 g/mol

IUPAC Name

4-N,6-N-didodecylpyrimidine-4,6-diamine

InChI

InChI=1S/C28H54N4/c1-3-5-7-9-11-13-15-17-19-21-23-29-27-25-28(32-26-31-27)30-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3,(H2,29,30,31,32)

InChI Key

UQJRDRLJXLQSCC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC1=CC(=NC=N1)NCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

The synthesis of 4-N,6-N-didodecylpyrimidine-4,6-diamine typically involves the reaction of pyrimidine-4,6-diamine with dodecyl halides under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

4-N,6-N-didodecylpyrimidine-4,6-diamine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-N,6-N-didodecylpyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a potential JAK3 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating the signaling pathways involved in immune responses . The exact molecular pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-N,6-N-didodecylpyrimidine-4,6-diamine and related pyrimidine/pyridazine derivatives:

Compound Name Substituents Molecular Features Key Properties/Applications References
4-N,6-N-didodecylpyrimidine-4,6-diamine Two dodecyl (C₁₂) chains High hydrophobicity, large molecular surface Potential membrane-targeted antifungal agent; low water solubility due to long alkyl chains
NSC11668 (4-N,6-N-bis(3-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine) 3-chlorophenyl groups, methyl Aromatic, halogenated Antifungal activity against yeast; targets plasma membrane ATPase (ScPma1p)
4-N,6-N-dicyclohexyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine Cyclohexyl groups Bulky, non-polar substituents Intermediate solubility; structural analog with potential for antifungal screening
4,6-dimethoxy-2-pyrimidinamine Methoxy (-OCH₃) groups Electron-rich, polar Agricultural or biochemical applications (e.g., nitrogen cycle studies in soil)
4-N,6-N-dimethylpyrimidine-4,6-diamine Methyl (-CH₃) groups Compact, hydrophilic Research tool for studying small-molecule interactions; higher water solubility
RS-0406 (N,N'-bis(3-hydroxyphenyl)pyridazine-3,6-diamine) Hydroxyphenyl groups Pyridazine core, phenolic β-sheet breaker; inhibits α-synuclein aggregation (neurodegenerative disease research)

Key Findings from Comparative Analysis:

Hydrophobicity and Solubility :

  • The didodecyl derivative exhibits the lowest water solubility due to its long aliphatic chains, whereas the dimethyl analog (4-N,6-N-dimethylpyrimidine-4,6-diamine) is more hydrophilic .
  • NSC11668 balances hydrophobicity (via chlorophenyl groups) and aromaticity, enabling selective membrane interactions in fungi .

Biological Activity: Antifungal efficacy correlates with substituent hydrophobicity. NSC11668’s chlorophenyl groups enhance binding to fungal membrane proteins like ScPma1p, while the didodecyl variant may act via lipid disruption . RS-0406, though structurally distinct (pyridazine core), demonstrates how diamine positioning and phenolic groups enable inhibition of protein fibril formation .

Methoxy groups in 4,6-dimethoxy-2-pyrimidinamine increase polarity, making it suitable for soil nitrogen studies .

Research Implications and Gaps

  • Mechanistic Studies : The didodecyl compound’s mode of action remains underexplored. Comparative studies with NSC11668 could clarify whether its antifungal activity derives from membrane disruption or protein inhibition.
  • Synthetic Optimization : Shorter alkyl chains (e.g., C₆ or C₈) might balance solubility and efficacy, as seen in surfactant chemistry.
  • Cross-Disciplinary Applications: The compound’s hydrophobicity could be leveraged in drug delivery systems or as a stabilizer in nanomaterials.

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